molecular formula C21H29N5O2 B2421383 N-cycloheptyl-1-[5-(3-methylbutanamido)pyridin-2-yl]-1H-imidazole-4-carboxamide CAS No. 1251684-68-0

N-cycloheptyl-1-[5-(3-methylbutanamido)pyridin-2-yl]-1H-imidazole-4-carboxamide

Cat. No.: B2421383
CAS No.: 1251684-68-0
M. Wt: 383.496
InChI Key: YDJNLKDENZCDDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cycloheptyl-1-[5-(3-methylbutanamido)pyridin-2-yl]-1H-imidazole-4-carboxamide is a complex organic compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic moiety containing three carbon atoms, two nitrogen atoms, and two double bonds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cycloheptyl-1-[5-(3-methylbutanamido)pyridin-2-yl]-1H-imidazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-cycloheptyl-1-[5-(3-methylbutanamido)pyridin-2-yl]-1H-imidazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles replace suitable leaving groups.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Oxidation: Oxidized derivatives of the imidazole and pyridine rings.

    Reduction: Reduced imidazole derivatives.

    Substitution: Substituted pyridine derivatives.

    Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

N-cycloheptyl-1-[5-(3-methylbutanamido)pyridin-2-yl]-1H-imidazole-4-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cycloheptyl-1-[5-(3-methylbutanamido)pyridin-2-yl]-1H-imidazole-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cycloheptyl group and the 3-methylbutanoyl moiety differentiates it from other imidazole derivatives, potentially leading to unique interactions with biological targets and novel therapeutic applications.

Properties

IUPAC Name

N-cycloheptyl-1-[5-(3-methylbutanoylamino)pyridin-2-yl]imidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N5O2/c1-15(2)11-20(27)24-17-9-10-19(22-12-17)26-13-18(23-14-26)21(28)25-16-7-5-3-4-6-8-16/h9-10,12-16H,3-8,11H2,1-2H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDJNLKDENZCDDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC1=CN=C(C=C1)N2C=C(N=C2)C(=O)NC3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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